molecular formula C21H23ClN4O2 B4521357 [4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone

[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B4521357
M. Wt: 398.9 g/mol
InChI Key: XGNWDVPCMKJMIG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazinomethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and an isoxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazinomethanone typically involves multiple steps, starting from readily available precursorsThe isoxazolo[5,4-b]pyridine moiety is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)piperazinomethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound is investigated for its potential interactions with various biological targets. Its structural features make it a candidate for studying receptor binding and enzyme inhibition, which can lead to the discovery of new therapeutic agents .

Medicine

In medicine, 4-(4-Chlorophenyl)piperazinomethanone is explored for its pharmacological properties. Researchers are particularly interested in its potential as a drug candidate for treating various diseases, including neurological disorders and cancers .

Industry

Industrially, this compound finds applications in the development of new materials and chemical processes. Its unique properties can be harnessed to create advanced materials with specific functionalities, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-10-8-25(9-11-26)16-6-4-15(22)5-7-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWDVPCMKJMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 3
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Chlorophenyl)piperazino](6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanone

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